molecular formula C10H14Br2N4O B262567 1-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]-4-methylpiperidine

1-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]-4-methylpiperidine

Cat. No. B262567
M. Wt: 366.05 g/mol
InChI Key: SXGHIIPCMIGLBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]-4-methylpiperidine, also known as DBTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of the piperidine class of compounds, which are known to have a wide range of biological activities. DBTP has been shown to exhibit a number of interesting properties, including a high degree of selectivity for certain biological targets, and the ability to modulate the activity of certain enzymes.

Mechanism of Action

The mechanism of action of 1-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]-4-methylpiperidine is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of certain proteins. Specifically, 1-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]-4-methylpiperidine has been shown to inhibit the activity of certain kinases, which are enzymes that play a key role in a number of cellular processes. Additionally, 1-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]-4-methylpiperidine has been shown to modulate the activity of certain ion channels, which are proteins that play a key role in the transmission of signals between cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]-4-methylpiperidine are complex and varied. This compound has been shown to have a number of interesting properties, including the ability to inhibit the activity of certain enzymes and modulate the activity of certain proteins. Additionally, 1-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]-4-methylpiperidine has been shown to have a number of other effects on cellular processes, including the regulation of gene expression, the modulation of cell signaling pathways, and the regulation of cell growth and proliferation.

Advantages and Limitations for Lab Experiments

1-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]-4-methylpiperidine has a number of advantages for use in lab experiments. This compound is relatively easy to synthesize and purify, and it has a high degree of selectivity for certain biological targets. Additionally, 1-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]-4-methylpiperidine has been shown to be relatively stable under a wide range of experimental conditions, making it a useful tool for a variety of different applications.
However, there are also some limitations to the use of 1-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]-4-methylpiperidine in lab experiments. For example, this compound can be difficult to work with due to its high degree of selectivity, which can make it challenging to interpret experimental results. Additionally, the mechanism of action of 1-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]-4-methylpiperidine is not fully understood, which can make it difficult to design experiments that specifically target this compound.

Future Directions

There are a number of potential future directions for research on 1-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]-4-methylpiperidine. One area of interest is the development of new derivatives of this compound that have improved selectivity and potency for certain biological targets. Additionally, there is interest in using 1-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]-4-methylpiperidine as a tool for studying the mechanisms of various biological processes, particularly those involving the regulation of cell signaling pathways and gene expression. Finally, there is interest in using 1-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]-4-methylpiperidine as a potential therapeutic agent for the treatment of various diseases, including cancer and neurological disorders.

Synthesis Methods

The synthesis of 1-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]-4-methylpiperidine involves the reaction of 3,5-dibromo-1H-1,2,4-triazole with acetic anhydride, followed by reaction with 4-methylpiperidine. This reaction results in the formation of 1-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]-4-methylpiperidine, which can be purified using standard chromatographic techniques.

Scientific Research Applications

1-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]-4-methylpiperidine has been used extensively in scientific research, particularly in the field of biochemistry. This compound has been shown to have a number of interesting properties, including the ability to selectively inhibit certain enzymes and modulate the activity of certain proteins. As a result, 1-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]-4-methylpiperidine has been used in a number of studies aimed at understanding the mechanisms of various biological processes.

properties

Product Name

1-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]-4-methylpiperidine

Molecular Formula

C10H14Br2N4O

Molecular Weight

366.05 g/mol

IUPAC Name

2-(3,5-dibromo-1,2,4-triazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone

InChI

InChI=1S/C10H14Br2N4O/c1-7-2-4-15(5-3-7)8(17)6-16-10(12)13-9(11)14-16/h7H,2-6H2,1H3

InChI Key

SXGHIIPCMIGLBL-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C(=O)CN2C(=NC(=N2)Br)Br

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C(=NC(=N2)Br)Br

Origin of Product

United States

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